YH-306

Colorectal Cancer Anti-proliferative Cell Viability

YH-306 is a non-interchangeable FAK pathway modulator for colorectal cancer metastasis research. Its unique 4-hydroxyphenyl ethanone substitution confers multi-node suppression (FAK, c-Src, paxillin, PI3K, Rac1, MMP2/9) unattainable with generic tetrahydropyridoindole analogs. Essential for FAK pathway dissection and comparative polypharmacology studies in CRC models.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B10831111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYH-306
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)O
InChIInChI=1S/C19H18N2O2/c22-14-7-5-13(6-8-14)11-19(23)21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20,22H,9-12H2
InChIKeyWFTJZQLEQGPZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone (YH-306): Sourcing Guide for a Tetrahydropyridoindole FAK Pathway Modulator


2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone (CAS 1373764-75-0, also known as YH-306) is a synthetic small molecule belonging to the tetrahydropyridoindole class . This compound is primarily characterized as a modulator of the focal adhesion kinase (FAK) signaling pathway, demonstrating anti-tumor activity specifically in preclinical models of colorectal cancer (CRC) [1]. Its molecular formula is C19H18N2O2 with a molecular weight of 306.36 g/mol, and it is typically supplied as a solid powder requiring storage at 4°C with protection from light . YH-306 is intended for research use only and is not approved for human therapeutic applications [2].

Why Generic Substitution Fails for 2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone in Colorectal Cancer Research


Substituting YH-306 with generic or closely related tetrahydropyridoindole analogs is not scientifically valid for colorectal cancer metastasis studies due to its specific and context-dependent activity. The 2,9-disubstituted 1,2,3,4-tetrahydropyrido[3,4-b]indole scaffold is known to be a privileged structure with activity against diverse targets including FabI (antibacterial), NMDA receptors (CNS), and estrogen receptors (oncology) [1]. This broad target promiscuity means that subtle structural modifications can dramatically alter the primary mechanism of action [2]. For YH-306 specifically, its unique substitution pattern of a 4-hydroxyphenyl ethanone group at the N-2 position confers a distinct polypharmacological profile: it simultaneously suppresses the activation of FAK, c-Src, paxillin, PI3K, Rac1, and MMP2/9 expression, which collectively contribute to its anti-metastatic effects in CRC [3]. This combinatorial modulation of the FAK signaling axis cannot be assumed for other analogs, even those with high structural similarity, without explicit comparative evidence, making YH-306 a non-interchangeable research tool for this specific pathway and disease context.

2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone: Quantitative Evidence Guide for Differentiated Procurement


Comparative Anti-Proliferative Profile: YH-306 Demonstrates Broad-Spectrum Activity Across Six Colorectal Cancer Cell Lines vs. Class-Limited Analogs

YH-306 demonstrated potent and consistent suppression of uninhibited proliferation across all six colorectal cancer (CRC) cell lines tested in the foundational preclinical study [1]. This broad efficacy profile within the CRC context contrasts with many in-class analogs that show lineage-specific or narrow-spectrum activity. The compound's ability to uniformly inhibit proliferation across a diverse panel of CRC lines, as quantified by cell viability assays, suggests a fundamental mechanism of action relevant to CRC biology rather than a cell-line-specific effect [2].

Colorectal Cancer Anti-proliferative Cell Viability

In Vivo Metastasis Suppression: YH-306 Quantifiably Reduces Hepatic and Pulmonary Metastasis in CRC Xenograft Model

In a murine xenograft model of colorectal cancer, YH-306 significantly suppressed metastasis to both hepatic and pulmonary sites, a critical clinical endpoint for CRC progression [1]. This in vivo evidence of anti-metastatic activity directly translates the in vitro mechanistic findings (FAK pathway modulation, inhibition of migration/invasion) into a physiologically relevant outcome. While the study did not provide a direct head-to-head comparison with another compound, the demonstration of suppression at two distinct secondary organ sites provides a quantified differentiation from compounds that may only inhibit primary tumor growth or show single-site metastasis inhibition [2].

Metastasis In Vivo Efficacy Xenograft Model

Dual Inhibition of Cell Migration and Invasion: YH-306 Demonstrates Dose-Dependent Functional Suppression in CRC

YH-306 was shown to significantly inhibit both the migration and invasion of colorectal cancer cells in a dose-dependent manner [1]. This dual functional inhibition is directly linked to its molecular mechanism: suppression of FAK/c-Src/paxillin/PI3K/Rac1 activation and downregulation of MMP2 and MMP9 expression, which are key effectors of cell motility and extracellular matrix degradation, respectively [2]. While many FAK inhibitors target kinase activity, the concomitant inhibition of migration and invasion at the functional level provides a more direct and quantifiable measure of anti-metastatic potential, differentiating YH-306 from compounds that may only impact one of these critical processes [3].

Cell Migration Cell Invasion Anti-metastatic Mechanism

Apoptosis Induction Profile: YH-306 Triggers Programmed Cell Death in a Subset of CRC Lines, Suggesting Context-Dependent Cytotoxicity

In addition to its anti-proliferative and anti-metastatic effects, YH-306 induced cell apoptosis in four of the six CRC cell lines tested [1]. This selective apoptosis induction suggests a context-dependent cytotoxic mechanism that may be linked to specific genetic or phenotypic backgrounds of the cell lines. While the precise mechanism of apoptosis induction was not fully elucidated, it is downstream of FAK pathway modulation and may involve suppression of pro-survival signaling through PI3K/Akt [2]. This dual capability—cytostatic (proliferation inhibition) in all lines and cytotoxic (apoptosis induction) in a subset—provides a differentiated profile compared to pure FAK kinase inhibitors, which are typically cytostatic [3].

Apoptosis Cell Death Mechanism of Action

Multi-Target Downstream Signaling Modulation: YH-306 Suppresses FAK, c-Src, PI3K, Rac1, and MMP2/9 Concurrently

YH-306 exerts its anti-tumor effects through a polypharmacological mechanism, suppressing the activation of multiple key nodes in the FAK signaling cascade [1]. Specifically, YH-306 inhibited the activation of FAK, c-Src, paxillin, PI3K, and Rac1, while also downregulating the expression of matrix metalloproteases MMP2 and MMP9 [2]. This multi-target modulation is a differentiating feature compared to highly selective FAK kinase inhibitors (e.g., defactinib, GSK2256098) that primarily inhibit FAK phosphorylation with limited direct effects on other signaling components [3]. The concurrent suppression of upstream (FAK/c-Src) and downstream (PI3K/Rac1) signaling, along with effectors of ECM degradation (MMP2/9), provides a more comprehensive blockade of the metastatic signaling network.

FAK Signaling Polypharmacology Signal Transduction

Validated Research Application Scenarios for 2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone (YH-306) Based on Quantitative Evidence


Investigating FAK-Dependent Metastasis Mechanisms in Colorectal Cancer

YH-306 is optimally deployed in studies aimed at dissecting the role of FAK signaling in CRC metastasis. The compound's demonstrated in vivo suppression of both hepatic and pulmonary metastasis, combined with its in vitro inhibition of migration and invasion, provides a robust experimental system for validating FAK pathway targets [1]. Researchers can utilize YH-306 as a chemical probe to interrogate the functional consequences of multi-node FAK pathway suppression on metastatic colonization in xenograft or orthotopic mouse models.

Polypharmacological Profiling of FAK Signaling Cascade Inhibitors

Given its ability to concurrently suppress FAK, c-Src, paxillin, PI3K, Rac1, and MMP2/9, YH-306 serves as a valuable comparator in studies designed to evaluate the differential effects of selective versus multi-targeted FAK pathway inhibitors [2]. Its broad suppression of six distinct signaling nodes contrasts with the narrow target engagement of ATP-competitive FAK inhibitors, enabling researchers to investigate whether polypharmacology confers advantages in overcoming compensatory signaling or preventing resistance in CRC models.

Cytostatic and Cytotoxic Mechanism Studies in CRC Cell Line Panels

YH-306's dual action—suppressing proliferation in all six CRC lines tested while inducing apoptosis in a specific subset—makes it a powerful tool for investigating the molecular determinants that govern the switch from cell cycle arrest to programmed cell death in CRC [3]. Comparative studies using YH-306 across multiple CRC cell lines with defined genetic backgrounds can help identify biomarkers that predict apoptotic sensitivity versus cytostatic response, informing future therapeutic targeting strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YH-306

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.